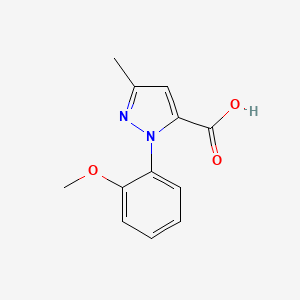

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

Historical Development of Pyrazole-Based Therapeutic Agents

The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since its isolation from watermelon seeds as 1-pyrazolyl-alanine in 1959. Early synthetic efforts in the late 19th century, such as Ludwig Knorr’s work on antipyrine (1887), established pyrazole derivatives as antipyretics and analgesics. The 20th century saw expanded applications, including phenylbutazone for arthritis (1949) and celecoxib (1998), a selective COX-2 inhibitor. Modern drug discovery has leveraged pyrazole’s versatility, yielding kinase inhibitors (e.g., ibrutinib), antiviral agents (e.g., lenacapavir), and anti-inflammatory compounds. The structural plasticity of pyrazole—allowing substitutions at N1, C3, and C5—enables fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug design.

Significance of Methoxyphenyl-Substituted Pyrazole Carboxylates in Medicinal Chemistry

Methoxyphenyl-substituted pyrazole carboxylates represent a strategic fusion of three pharmacophoric elements:

- Pyrazole Core : Provides metabolic stability and planar geometry for target engagement.

- Methoxyphenyl Group : Enhances lipophilicity and modulates electronic interactions via the methoxy (–OCH₃) substituent, which can participate in hydrogen bonding or π-stacking.

- Carboxylic Acid Moiety : Introduces hydrogen-bonding capacity and ionic interactions, critical for binding to enzymatic active sites (e.g., cyclooxygenase, kinase ATP pockets).

For example, pyrazole-5-carboxylic acid derivatives have shown promise as endothelin antagonists, with the carboxylic acid group directly interacting with arginine residues in the endothelin receptor. Similarly, 3-methyl substitution on the pyrazole ring, as seen in pralsetinib, improves metabolic stability by shielding reactive sites from oxidative enzymes.

Table 1: Key Pyrazole Carboxylates and Their Therapeutic Applications

Current Research Landscape and Knowledge Gaps

Recent advances highlight pyrazole carboxylates in oncology (e.g., pralsetinib for RET-driven cancers) and inflammation (COX inhibitors). However, 1-(2-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid remains underexplored despite structural similarities to clinically validated agents. Key gaps include:

- Structure-Activity Relationship (SAR) : Limited data on how the 2-methoxyphenyl and 3-methyl groups synergize with the carboxylic acid moiety.

- Target Identification : Potential applications in kinase inhibition or G-protein-coupled receptor (GPCR) modulation remain hypothetical.

- Synthetic Accessibility : Efficient routes to trisubstituted pyrazoles with regioselective control are still evolving.

Theoretical Frameworks in Pyrazole-Based Drug Development

The design of pyrazole derivatives relies on three pillars:

- Bioisosteric Replacement : Substituting pyrazole for other heterocycles (e.g., imidazole) to improve metabolic stability.

- Computational Modeling : Molecular docking studies predict binding modes, as demonstrated for COX-2 inhibitors. For instance, the carboxylic acid group in the target compound may anchor to basic residues in catalytic sites.

- Pharmacokinetic Optimization : The 3-methyl group likely reduces cytochrome P450-mediated oxidation, while the methoxyphenyl moiety balances lipophilicity and solubility.

Figure 1: Hypothetical Binding Mode of Target Compound

(Note: A diagram would illustrate the carboxylic acid interacting with a lysine residue, the methoxyphenyl group engaging in hydrophobic contacts, and the methyl group occupying a steric pocket.)

Properties

IUPAC Name |

2-(2-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-7-10(12(15)16)14(13-8)9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVVFYZOWQUAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the pyrazole intermediate.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

- Anticancer Properties

- Anti-inflammatory Effects

- Antifungal Activity

- Insecticidal Applications

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several pyrazole derivatives, including this compound, against human cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Insecticidal Efficacy

In another investigation, various pyrazole derivatives were tested for their insecticidal properties against common agricultural pests. The results demonstrated that compounds similar to this compound exhibited high levels of mortality among treated insects, indicating their potential utility in agricultural applications .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Solubility : The carboxylic acid group enhances hydrophilicity, while bulky aryl/alkyl groups (e.g., tert-butyl or dichlorobenzyl ) reduce aqueous solubility.

Biological Activity

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 1020240-43-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 428.5 °C at 760 mmHg

- LogP : 2.41

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines:

- Cell Lines Affected :

- Lung cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

- Renal cancer

- Prostate cancer

Case Study: Antiproliferative Effects

A study published in ACS Omega evaluated a series of pyrazole derivatives and demonstrated significant antiproliferative effects against breast and liver cancer cells, with IC₅₀ values indicating effective concentration levels for inhibiting cell growth .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. For instance, compounds similar to this compound have shown promising results in reducing inflammation in various models:

- Mechanisms :

- Inhibition of pro-inflammatory cytokines.

- Reduction of edema in carrageenan-induced inflammation models.

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-established, with several studies reporting efficacy against a range of pathogens. The compound has demonstrated activity against:

- Bacterial Strains :

- E. coli

- S. aureus

- Pseudomonas aeruginosa

In vitro studies have shown that certain pyrazole derivatives exhibit significant inhibition against these bacteria, indicating their potential as therapeutic agents for infectious diseases .

Summary of Biological Activities

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Condensation of substituted hydrazines with β-keto esters to form the pyrazole ring.

- Step 2: Functionalization of the aromatic ring (e.g., methoxy group introduction via Ullmann coupling or nucleophilic substitution).

- Step 3: Carboxylic acid formation via hydrolysis of ester intermediates under acidic or basic conditions.

Key reagents include Pd(PPh₃)₄ for cross-coupling reactions and K₃PO₄ as a base . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield and purity .

Q. Q2. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl and methyl groups) .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .

Advanced Synthesis and Optimization

Q. Q3. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful removal to avoid side reactions .

- Temperature Control: Lower temperatures (0–5°C) minimize byproduct formation during sensitive steps like ester hydrolysis .

Q. Q4. What strategies resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography: For unambiguous confirmation of regiochemistry (e.g., pyrazole ring substitution) .

- 2D NMR Techniques: COSY and NOESY to distinguish between positional isomers (e.g., 3-methyl vs. 5-methyl substitution) .

Biological and Pharmacological Applications

Q. Q5. What biological activities are associated with this compound, and how are they evaluated?

Methodological Answer:

Q. Q6. How do structural modifications (e.g., methoxy group position) influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Methoxy Group: Positional changes (ortho vs. para) alter electronic effects, impacting binding to targets like enzymes or receptors .

- Methyl Substituent: Bulkier groups at the 3-position may sterically hinder interactions, reducing potency .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address contradictory bioactivity data in the literature?

Methodological Answer:

Q. Q8. What computational tools aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Software like SwissADME to estimate solubility, logP, and cytochrome P450 interactions .

- Docking Studies: AutoDock Vina for modeling interactions with target proteins (e.g., COX-2) .

Advanced Methodological Challenges

Q. Q9. How can researchers mitigate degradation of the carboxylic acid group during storage?

Methodological Answer:

- Storage Conditions: Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Stabilizers: Add antioxidants (e.g., BHT) to liquid formulations .

Q. Q10. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.